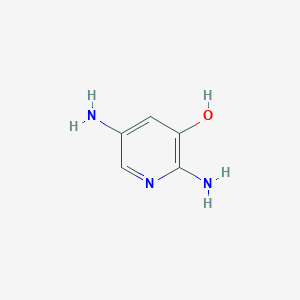
2,5-Diaminopyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diaminopyridin-3-ol is a chemical compound with the molecular formula C5H7N3O It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 5, and a hydroxyl group at position 3 on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Diaminopyridin-3-ol can be synthesized through the reduction of 5-nitro-2-aminopyridine using a palladium on carbon (Pd/C) catalyst. The reaction typically involves hydrogenation under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar reduction processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Diaminopyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a Pd/C catalyst is commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include substituted pyridines, quinones, and fully reduced derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Diaminopyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound can be used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Mecanismo De Acción
The mechanism of action of 2,5-Diaminopyridin-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2,3-Diaminopyridine
- 2,4-Diaminopyridine
- 2,6-Diaminopyridine
- 3,4-Diaminopyridine
Comparison: 2,5-Diaminopyridin-3-ol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical and biological properties. Compared to other diaminopyridines, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
953018-37-6 |
|---|---|
Fórmula molecular |
C5H7N3O |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2,5-diaminopyridin-3-ol |
InChI |
InChI=1S/C5H7N3O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,6H2,(H2,7,8) |
Clave InChI |
QTBZJCHBAXXBJK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


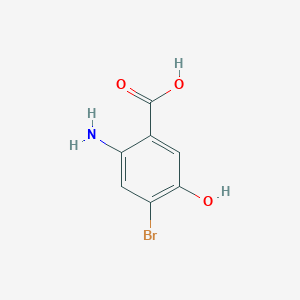



![(5E)-1-(3,5-dimethylphenyl)-5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B13136946.png)

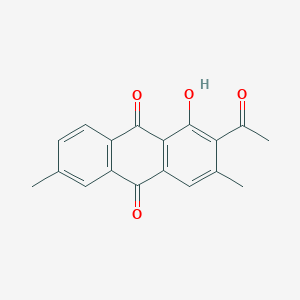
![1,3,5-tris[4-[2-(4-ethynylphenyl)ethynyl]phenyl]benzene](/img/structure/B13136978.png)

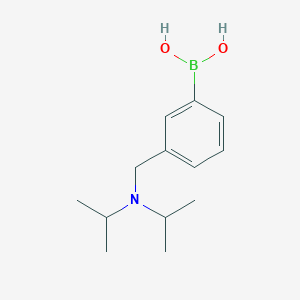


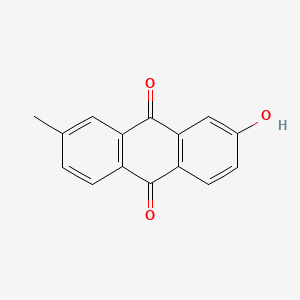
![N-[4-Anilino-6-(methylamino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13137011.png)
